molecular formula C8H18O B12961479 (r)-2-Ethylhexanol CAS No. 50373-29-0

(r)-2-Ethylhexanol

Cat. No.: B12961479
CAS No.: 50373-29-0
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-MRVPVSSYSA-N
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Description

®-2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Ethylhexanol can be synthesized through several methods. One common method involves the hydroformylation of propylene to produce butyraldehyde, which is then subjected to aldol condensation to form 2-ethylhexenal. The final step involves the hydrogenation of 2-ethylhexenal to yield ®-2-ethylhexanol.

Industrial Production Methods

In industrial settings, ®-2-ethylhexanol is typically produced through the oxo process, which involves the reaction of propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form butyraldehyde. The butyraldehyde undergoes aldol condensation and subsequent hydrogenation to produce ®-2-ethylhexanol.

Chemical Reactions Analysis

Types of Reactions

®-2-Ethylhexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethylhexanoic acid.

    Reduction: It can be reduced to form 2-ethylhexane.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products

    Oxidation: 2-ethylhexanoic acid

    Reduction: 2-ethylhexane

    Substitution: Various esters and ethers depending on the substituent used

Scientific Research Applications

®-2-Ethylhexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and as an intermediate in the synthesis of plasticizers, lubricants, and surfactants.

    Biology: It is used in the preparation of various biological assays and as a solvent for extracting bioactive compounds.

    Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent solvency properties.

Mechanism of Action

The mechanism of action of ®-2-ethylhexanol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating their transport and reaction. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: An oxidation product of ®-2-ethylhexanol, used in the production of metal salts and as a catalyst in polymerization reactions.

    2-Ethylhexane: A reduction product of ®-2-ethylhexanol, used as a solvent and in the production of specialty chemicals.

    2-Ethylhexyl acrylate: An ester derivative of ®-2-ethylhexanol, used in the production of adhesives, coatings, and sealants.

Uniqueness

®-2-Ethylhexanol is unique due to its chiral nature, which allows it to interact with other chiral molecules in specific ways. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where the specific three-dimensional arrangement of atoms is crucial.

Properties

CAS No.

50373-29-0

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(2R)-2-ethylhexan-1-ol

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

YIWUKEYIRIRTPP-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CC)CO

Canonical SMILES

CCCCC(CC)CO

Origin of Product

United States

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